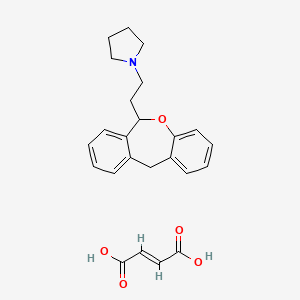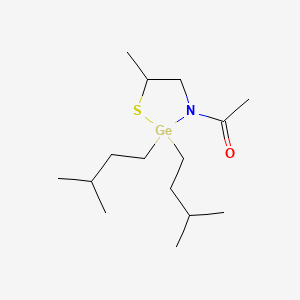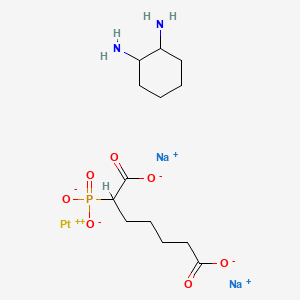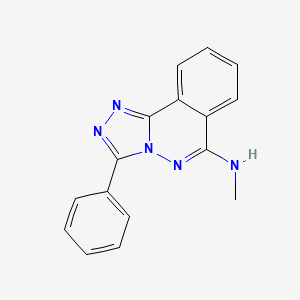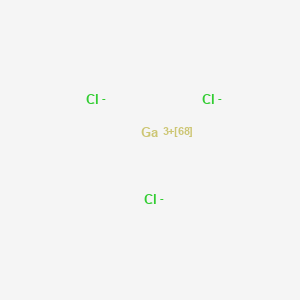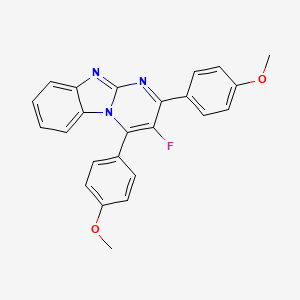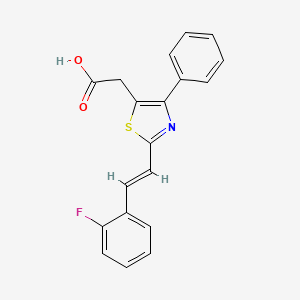
(Z)-8-Dodecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-Dodecenal is an organic compound classified as an aldehyde. It is a long-chain aliphatic aldehyde with a double bond in the Z (cis) configuration at the 8th carbon position. This compound is known for its distinctive odor and is often used in the fragrance industry. It is also found in nature, particularly in the pheromones of certain insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-Dodecenal can be achieved through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method involves the hydroformylation of 1-dodecene, followed by selective hydrogenation to yield this compound. This process requires catalysts such as rhodium complexes and specific reaction conditions to ensure the formation of the Z-isomer.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale hydroformylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with high selectivity and yield. The reaction conditions are carefully controlled to maintain the Z-configuration of the double bond.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-8-Dodecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-8-Dodecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-8-Dodecenol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: (Z)-8-Dodecenoic acid
Reduction: (Z)-8-Dodecenol
Substitution: Various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-8-Dodecenal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in insect pheromones and its potential use in pest control.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of (Z)-8-Dodecenal involves its interaction with specific molecular targets. In insects, it binds to olfactory receptors, triggering behavioral responses such as mating or aggregation. The compound’s aldehyde group can also react with nucleophiles in biological systems, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-8-Dodecenal: The E (trans) isomer of 8-Dodecenal, which has different chemical and biological properties.
Dodecanal: A saturated aldehyde without the double bond, used in similar applications but with different reactivity.
(Z)-9-Tetradecenal: Another long-chain aliphatic aldehyde with a double bond at the 9th position, used in pheromone research.
Uniqueness
(Z)-8-Dodecenal is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its role in insect pheromones and its applications in the fragrance industry highlight its importance compared to other similar compounds.
Propiedades
Número CAS |
139909-65-2 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(Z)-dodec-8-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,12H,2-3,6-11H2,1H3/b5-4- |
Clave InChI |
GDNSCKFMUMBMIC-PLNGDYQASA-N |
SMILES isomérico |
CCC/C=C\CCCCCCC=O |
SMILES canónico |
CCCC=CCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


